molecular formula C10H10BrNO2 B13201750 4-Bromo-2-(3-hydroxyazetidin-1-yl)benzaldehyde

4-Bromo-2-(3-hydroxyazetidin-1-yl)benzaldehyde

Cat. No.: B13201750
M. Wt: 256.10 g/mol
InChI Key: KKEAYVMAALFLBK-UHFFFAOYSA-N
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Description

4-Bromo-2-(3-hydroxyazetidin-1-yl)benzaldehyde is a brominated aromatic aldehyde featuring a 3-hydroxyazetidine substituent at the ortho position of the benzaldehyde core. This compound is of significant interest in medicinal chemistry due to its structural motifs, which are frequently employed in drug discovery. The bromine atom at position 4 enhances electrophilic reactivity and may improve binding affinity to biological targets, while the 3-hydroxyazetidine group introduces hydrogen-bonding capabilities and stereochemical complexity.

Properties

Molecular Formula

C10H10BrNO2

Molecular Weight

256.10 g/mol

IUPAC Name

4-bromo-2-(3-hydroxyazetidin-1-yl)benzaldehyde

InChI

InChI=1S/C10H10BrNO2/c11-8-2-1-7(6-13)10(3-8)12-4-9(14)5-12/h1-3,6,9,14H,4-5H2

InChI Key

KKEAYVMAALFLBK-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=C(C=CC(=C2)Br)C=O)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(3-hydroxyazetidin-1-yl)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-2-(3-hydroxyazetidin-1-yl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(3-hydroxyazetidin-1-yl)benzaldehyde involves its interaction with specific molecular targets. The hydroxyazetidine ring and benzaldehyde group can interact with enzymes or receptors, leading to various biological effects. The bromine atom may also play a role in modulating the compound’s reactivity and interactions .

Comparison with Similar Compounds

Substituent Effects on Bioactivity

Physicochemical Properties and Reactivity

Compound Substituents Key Properties Reference
4-Bromo-2-(3-hydroxyazetidin-1-yl)benzaldehyde 4-Br, 2-(3-hydroxyazetidin-1-yl) High polarity (hydroxyazetidine), moderate solubility in polar solvents
5-Bromo-2-hydroxybenzaldehyde 5-Br, 2-OH Enhanced proteolytic activity (hPreP), intramolecular H-bonding
3-Bromo-2-hydroxybenzaldehyde 3-Br, 2-OH Planar structure with intramolecular H-bond (O···O: 2.64 Å), π-stacking
4-Bromo-2-(4-methoxybenzyl)benzaldehyde 4-Br, 2-(4-MeO-benzyl) Lipophilic, NMR δ 10.20 (aldehyde proton), HRMS m/z 305.0172

Substituent-Driven Activity Trends

  • Halogen positioning : Bromine at position 4 (target compound) vs. 5 (3c/4c) alters electronic effects and steric interactions. Position 4 bromine in the target compound may favor π-π stacking in protein binding pockets .
  • Hydroxy vs.
  • Methoxy vs. azetidine : Methoxy groups (e.g., ) increase hydrophobicity but reduce hydrogen-bonding capacity compared to hydroxyazetidine .

Biological Activity

4-Bromo-2-(3-hydroxyazetidin-1-yl)benzaldehyde is a compound of interest in medicinal chemistry due to its unique structural features, which include a bromine atom and a hydroxyazetidinyl group attached to a benzaldehyde moiety. This compound has been investigated for its potential biological activities, particularly in relation to cancer therapy and other pharmacological applications.

The molecular formula of this compound is C10_{10}H10_{10}BrN\O, with a molecular weight of approximately 256.10 g/mol. The presence of both the aldehyde and bromine functionalities contributes to its reactivity and potential interactions with biological targets.

PropertyValue
Molecular FormulaC10_{10}H10_{10}BrN\O
Molecular Weight256.10 g/mol
Functional GroupsAldehyde, Hydroxy, Bromine

Anticancer Potential

Recent studies have highlighted the potential anticancer properties of compounds structurally similar to this compound. For instance, compounds with azetidine rings have shown promising activity against various cancer cell lines by inhibiting critical pathways involved in cell proliferation and survival.

  • Mechanism of Action : The compound may exert its effects through interactions with specific proteins involved in tumor progression, such as BRD4 (Bromodomain-containing protein 4). BRD4 is implicated in the regulation of oncogenes and has been targeted in breast cancer therapies .
  • Case Studies : In a comparative study on similar compounds, it was found that derivatives with bromine substitutions exhibited enhanced inhibitory activities against cancer cell lines compared to their non-brominated counterparts. The structure-activity relationship (SAR) analysis indicated that the presence of halogen atoms significantly improves binding affinity to target proteins .

Antimicrobial Activity

Preliminary investigations suggest that this compound may also possess antimicrobial properties. The structural components could facilitate interactions with bacterial enzymes or receptors, potentially leading to inhibitory effects on microbial growth.

  • Research Findings : Compounds sharing structural similarities have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like bromine has been shown to enhance this activity .

Structure-Activity Relationship (SAR)

The SAR studies conducted on related compounds emphasize the importance of specific functional groups in determining biological activity:

CompoundKey FeaturesBiological Activity
4-BromoanilineLacks azetidine ringModerate antibacterial
2-(3-Hydroxyazetidin-1-yl)benzaldehydeSimplified structure affecting reactivityLimited activity
4-Chloro-2-(3-hydroxyazetidin-1-yl)benzaldehydeChlorine instead of bromineReduced anticancer activity

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